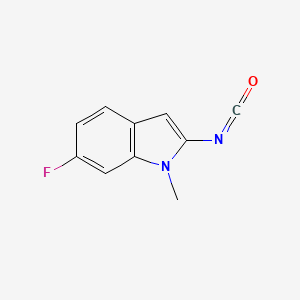

6-fluoro-2-isocyanato-1-methyl-1H-indole

Description

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

6-fluoro-2-isocyanato-1-methylindole |

InChI |

InChI=1S/C10H7FN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3 |

InChI Key |

KEXLPWINFLEWOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)F)N=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Synthesis of 6-fluoro-2-methyl-1H-indole

- Starting Materials: Halogenated anilines (e.g., 4-fluoro-2-nitroaniline) are typically used as substrates.

- Key Reactions: Fischer indole synthesis or related cyclization strategies are employed, often involving hydrazine derivatives and appropriate aldehydes or ketones.

- Purification: The crude product is purified by liquid-liquid extraction, washing, and chromatographic techniques.

Example Data Table: Synthesis of 6-fluoro-2-methyl-1H-indole

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-fluoro-2-nitroaniline |

| Cyclization Agent | Hydrazine hydrate |

| Solvent | Toluene |

| Yield | 17–70% (literature range) |

| Purification | Extraction, chromatography |

Yields and conditions may vary depending on protocol details and scale.

Step 2: Isocyanation of the Indole Precursor

- Reagents: Phosgene (COCl₂) or phosgene equivalents (such as triphosgene) are commonly used to introduce the isocyanate group at the 2-position of the indole ring.

- Reaction Conditions:

- Carried out in an inert atmosphere (nitrogen or argon) to prevent side reactions.

- Solvents such as dichloromethane (DCM) or toluene are preferred for their stability and solvating properties.

- Temperature is typically maintained at 0–25 °C to control the exothermic nature of the reaction and minimize decomposition.

- Workup: Removal of excess phosgene and solvent under reduced pressure, followed by purification (chromatography or recrystallization).

Example Data Table: Isocyanation Reaction

| Parameter | Value/Condition |

|---|---|

| Starting Material | 6-fluoro-2-methyl-1H-indole |

| Isocyanating Agent | Phosgene or triphosgene |

| Solvent | Dichloromethane or toluene |

| Atmosphere | Nitrogen or argon |

| Temperature | 0–25 °C |

| Yield | Typically 60–80% |

| Purification | Chromatography/recrystallization |

Exact yields and conditions may depend on scale and purity requirements.

Industrial and Laboratory Considerations

- Safety: Phosgene and its equivalents are highly toxic; industrial-scale synthesis employs closed systems and continuous flow reactors to enhance safety and process control.

- Analysis: Product identity and purity are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography, and mass spectrometry.

- Optimization: Catalysts and additives may be used to improve selectivity and yield. Temperature and solvent choice are critical for minimizing side reactions and maximizing product recovery.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-fluoro-2-isocyanato-1-methyl-1H-indole | Indole core, 6-fluoro, 2-isocyanato, 1-methyl | High electrophilicity, versatile intermediate |

| 5-fluoroindole | Indole, fluorine at position 5 | Different reactivity due to fluorine position |

| 2-isocyanatoindole | Indole, isocyanate at position 2 | Lacks fluorine, altered electronic properties |

| 6-chloroindole | Indole, chlorine at position 6 | Chlorine's size affects reactivity differently |

This table highlights the unique combination of substituents in this compound, which imparts distinct chemical and biological properties.

Summary of Research Findings

- Most common preparation: Synthesis from 6-fluoro-2-methyl-1H-indole via phosgene-mediated isocyanation.

- Key variables: Choice of solvent, temperature, and phosgene handling are critical to yield and safety.

- Yields: Literature yields for the isocyanation step typically range from 60% to 80%, with overall yields dependent on precursor synthesis efficiency.

- Analytical confirmation: NMR, LC-MS, and chromatography are standard for product verification.

- Industrial practices: Emphasize safety, process automation, and continuous flow to minimize exposure to hazardous reagents.

Chemical Structure and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.17 g/mol |

| IUPAC Name | This compound |

| InChI | 1S/C10H7FN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3 |

| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)F)N=C=O |

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-isocyanato-1-methyl-1H-indole can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Addition Reactions: Alcohols or amines in the presence of a base, such as triethylamine (TEA), are typical reagents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products include 6-substituted derivatives of the original compound.

Addition Reactions: Products include urethanes or ureas, depending on the nucleophile used.

Scientific Research Applications

6-fluoro-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor function, thereby affecting various biological pathways.

Comparison with Similar Compounds

Key Compounds:

6-Fluoro-2-methyl-1H-indole (CAS 40311-13-5)

- Substituents : 2-methyl, 6-fluoro.

- Molecular Formula : C₉H₈FN.

- Molecular Weight : 149.17 g/mol.

- Properties : Lacks the reactive isocyanato group, reducing its utility in covalent bond formation. The methyl group enhances lipophilicity compared to unsubstituted 6-fluoroindole .

1-Ethyl-1H-indole (CAS 10604-59-8) Substituents: 1-ethyl. Molecular Formula: C₁₀H₁₁N. Molecular Weight: 145.20 g/mol.

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1) Substituents: 2-carboxylate, 6-trifluoromethyl. Molecular Formula: C₁₁H₈F₃NO₂. Molecular Weight: 259.18 g/mol. Properties: The electron-withdrawing trifluoromethyl and carboxylate groups enhance metabolic stability but reduce nucleophilic reactivity compared to the isocyanato group .

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 5b)

- Substituents : 3-triazole-ethyl, 5-fluoro.

- Properties : The triazole moiety introduces hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or phosphatases. However, the synthetic complexity is higher than that of the target compound .

Physicochemical and Reactivity Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-2-isocyanato-1-methyl-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves formamide intermediates and subsequent isocyanide formation. For example, a two-step procedure can be employed:

- Step 1 : React 6-fluoro-1-methyl-1H-indole with N-(2,2-dimethoxyethyl)formamide in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) to form a formamide intermediate. Purify via flash column chromatography (FCC) using ethyl acetate/hexane gradients .

- Step 2 : Convert the formamide to the isocyanato group using POCl₃ and triethylamine. Optimize yields (e.g., 66–77%) by controlling stoichiometry (1.1–1.5 equiv. of reagents) and reaction time (12–24 hours). Monitor purity via TLC and NMR .

- Key Considerations : Use inert atmospheres to prevent hydrolysis of isocyanato groups. Adjust solvent polarity during FCC to minimize byproducts.

Q. How can researchers safely handle and characterize this compound in the laboratory?

- Safety Protocols :

- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store waste in sealed containers and dispose via certified hazardous waste services to prevent environmental contamination .

- Characterization Methods :

- 1H/13C NMR : Identify fluorine coupling patterns (e.g., ¹⁹F-¹H splitting in aromatic regions) and isocyanato group signals (δ ~120–130 ppm in ¹³C NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H⁺]) with <1 ppm error .

Q. What are the key spectroscopic markers for verifying the purity of this compound?

- Diagnostic Peaks :

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methyl group (δ ~2.4 ppm), and absence of formamide signals (δ ~8.0–8.5 ppm) .

- ¹⁹F NMR : Single peak near δ -110 to -120 ppm, confirming no residual fluorinated byproducts .

- Purity Metrics : Use HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity.

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions .

- Controls : Include negative controls (e.g., non-fluorinated analogs) to assess fluorine-specific effects.

Q. What computational approaches are effective for predicting the reactivity of the isocyanato group in medicinal chemistry applications?

- Strategies :

- Docking Studies : Use AutoDock Vina to model interactions between the isocyanato group and catalytic residues (e.g., cysteine or lysine in enzymes) .

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites on the indole ring, guiding functionalization strategies .

- Validation : Compare computational predictions with experimental alkylation/arylation outcomes .

Q. How can contradictions in spectral or biological activity data be resolved during research?

- Analytical Workflow :

Replicate Experiments : Confirm reproducibility under identical conditions.

Cross-Validate Techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .

Triangulate Data : Combine SPR, ITC, and molecular dynamics simulations to reconcile conflicting binding affinities .

- Case Study : If biological activity contradicts computational predictions, re-evaluate solvation effects or protein flexibility in docking models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.